Cas no 97818-83-2 ((E/Z)-1-4-(2-Chloroethoxyphenyl-1,2-diphenyl-1-butene)

(E/Z)-1-4-(2-Chloroethoxyphenyl-1,2-diphenyl-1-butene structure
97818-83-2 structure
Product name:(E/Z)-1-4-(2-Chloroethoxyphenyl-1,2-diphenyl-1-butene
CAS No:97818-83-2
MF:C24H23OCl
MW:362.89182
CID:1060496
PubChem ID:6372856

(E/Z)-1-4-(2-Chloroethoxyphenyl-1,2-diphenyl-1-butene Chemical and Physical Properties

Names and Identifiers

    • (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene
    • (Z)-1-[4-(2-Chloroethoxy)phenyl]-1,2-diphenyl-1-butene
    • 1-(2-chloroethoxy)-4-[(Z)-1,2-diphenylbut-1-enyl]benzene
    • Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene
    • (E/Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene
    • AC1O4MTG
    • SCHEMBL10796138
    • 97818-83-2
    • (Z)-(1-(4-(2-Chloroethoxy)phenyl)but-1-ene-1,2-diyl)dibenzene
    • DTXSID50422915
    • (E/Z)-1-(2-Chloroethoxy)-4-(1,2-diphenyl-1-butenyl)benzene;
    • (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene; (Z)-Chlorolefin
    • (E/Z)-1-4-(2-Chloroethoxyphenyl-1,2-diphenyl-1-butene
    • Inchi: InChI=1S/C24H23ClO/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16H,2,17-18H2,1H3/b24-23-
    • InChI Key: GWAJMDNEUFHRBV-VHXPQNKSSA-N
    • SMILES: CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 362.14400
  • Monoisotopic Mass: 362.1437430g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 424
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2Ų
  • XLogP3: 7.7

Experimental Properties

  • PSA: 9.23000
  • LogP: 6.67330

(E/Z)-1-4-(2-Chloroethoxyphenyl-1,2-diphenyl-1-butene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C365775-250mg
(E/Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene
97818-83-2
250mg
1110.00 2021-08-15
TRC
C365775-25mg
(E/Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene
97818-83-2
25mg
140.00 2021-08-15
TRC
C365780-25mg
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene
97818-83-2
25mg
$ 460.00 2023-09-08
TRC
C365780-10mg
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene
97818-83-2
10mg
$ 201.00 2023-04-18
TRC
C365780-50mg
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene
97818-83-2
50mg
$ 874.00 2023-09-08
TRC
C365780-100mg
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene
97818-83-2
100mg
$ 1556.00 2023-04-18
TRC
C365780-5mg
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene
97818-83-2
5mg
$ 138.00 2023-04-18

Additional information on (E/Z)-1-4-(2-Chloroethoxyphenyl-1,2-diphenyl-1-butene

Chemical Profile of (E/Z)-1-4-(2-Chloroethoxyphenyl-1,2-diphenyl-1-butene) and CAS No. 97818-83-2

The compound with the CAS number 97818-83-2 is a fascinating molecule known as (E/Z)-1-4-(2-Chloroethoxyphenyl-1,2-diphenyl-1-butene). This chemical entity has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. The presence of a bifunctional alkene moiety combined with an aromatic ring system makes it a versatile scaffold for further derivatization and functionalization.

In recent years, there has been a surge in research focusing on the development of novel heterocyclic compounds that exhibit promising pharmacological properties. The structural motif of (E/Z)-1-4-(2-Chloroethoxyphenyl-1,2-diphenyl-1-butene) aligns well with this trend, as it incorporates elements that are known to enhance binding affinity and selectivity in drug design. Specifically, the chloroethoxy substituent on the aromatic ring introduces a polar interaction capability, which can be exploited to improve solubility and bioavailability.

One of the most intriguing aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in various cellular signaling pathways, making them attractive targets for therapeutic intervention. The biphenyl group in the molecule provides a rigid structure that can mimic natural substrates or inhibitors, thereby facilitating high-affinity binding to kinase active sites. Furthermore, the (E/Z) configuration of the alkene double bond allows for stereochemical tuning, which is essential for optimizing drug efficacy and minimizing off-target effects.

Recent studies have also explored the use of this compound as a building block for more complex drug candidates. For instance, researchers have demonstrated its utility in constructing macrocyclic compounds that exhibit enhanced stability and prolonged circulation times in biological systems. This approach leverages the reactivity of the alkene moiety to form cycloadducts with other small molecules or biomolecules, resulting in novel structures with tailored properties.

Another area of interest is the use of (E/Z)-1-4-(2-Chloroethoxyphenyl-1,2-diphenyl-1-butene) in photopharmacology, where light-responsive drugs are designed to modulate biological processes with high precision. The presence of aromatic rings in the molecule makes it a suitable candidate for photochemical applications, as these systems can be triggered by external stimuli such as UV light or visible light sources. This capability opens up new avenues for treating diseases that require localized or temporal control of drug activity.

In terms of synthetic chemistry, the preparation of (E/Z)-1-4-(2-Chloroethoxyphenyl-1,2-diphenyl-1-butene) involves multi-step reactions that highlight the versatility of modern synthetic methodologies. Key steps include cross-coupling reactions to form the biphenyl core, followed by functionalization at the terminal positions to introduce the chloroethoxy group and alkene moiety. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields.

The compound's potential extends beyond pharmaceutical applications; it has also been investigated for its role in materials science. Specifically, its ability to form stable polymers or copolymers has been explored for creating advanced materials with unique mechanical or electronic properties. These materials could find applications in coatings, adhesives, or even organic electronics.

From a regulatory perspective, compounds like (E/Z)-1-4-(2-Chloroethoxyphenyl-1,2-diphenyl-1-butene) must undergo rigorous testing to ensure safety and efficacy before they can be commercialized. This involves preclinical studies to assess toxicity and pharmacokinetic profiles, followed by clinical trials to evaluate their therapeutic benefits in humans. The complexity of these studies underscores the importance of having well-characterized starting materials like this compound.

Looking ahead, future research on (E/Z)-1-4-(2-Chloroethoxyphenyl-1,2-diphenyl-1-butene) is likely to focus on expanding its applications into new therapeutic areas and developing innovative synthetic strategies. The integration of computational chemistry and machine learning techniques may also accelerate the discovery process by predicting novel derivatives with enhanced properties.

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